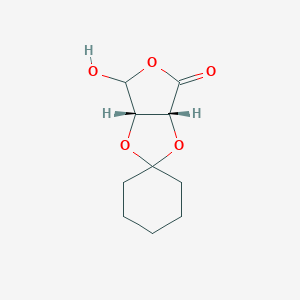

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal

説明

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal is a complex organic compound characterized by its unique structure, which includes a gamma-butyrolactone core with three hydroxyl groups and a cyclohexyl ketal moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the hydroxyl groups followed by the formation of the gamma-butyrolactone ring. The cyclohexyl ketal moiety is then introduced through a ketalization reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the formation of the desired product while minimizing side reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

化学反応の分析

Types of Reactions

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield gamma-butyrolactone derivatives with ketone or carboxylic acid functionalities, while reduction can produce alcohol derivatives .

科学的研究の応用

Anticancer Activity

One of the most promising applications of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal lies in its anticancer properties. Recent studies have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested :

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

In vitro assays revealed that this compound exhibits significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells and 2.3 to 6.62 µg/mL against MCF-7 cells. These results suggest a strong potential for development as an anticancer agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways related to cancer and other diseases:

- Target Enzymes :

- Thymidylate synthase: A key enzyme in DNA synthesis, making it a target for anticancer drugs.

In silico studies have shown that this compound can bind effectively to the allosteric site of thymidylate synthase, suggesting that it may serve as a lead compound for further drug development aimed at cancer treatment .

Case Study 1: Antitumor Efficacy in Xenograft Models

In vivo studies using xenograft models have demonstrated that this compound significantly inhibits tumor growth compared to control groups. The observed tumor growth inhibition rates reached up to 60%, indicating substantial therapeutic potential .

Case Study 2: Enzyme Inhibition and Structure-Activity Relationship

Further investigations into the structure-activity relationship of this compound revealed that modifications to its chemical structure could enhance its inhibitory effects on target enzymes. This study highlights the importance of optimizing chemical properties to improve efficacy and selectivity against specific biological targets .

作用機序

The mechanism of action of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

Similar compounds to (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal include other gamma-butyrolactone derivatives and ketal-protected molecules. Examples include:

- Gamma-butyrolactone

- 2,3,4-Trihydroxy-gamma-butyrolactone

- Cyclohexyl ketal derivatives

Uniqueness

The uniqueness of this compound lies in its combination of a gamma-butyrolactone core with multiple hydroxyl groups and a cyclohexyl ketal moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .

生物活性

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal is a compound of interest in pharmacological research due to its structural similarity to gamma-butyrolactone (GBL) and its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacodynamics, therapeutic applications, and toxicity profiles.

- Molecular Formula : C10H14O5

- CAS Number : 186803-48-5

- Melting Point : 93-95°C

- Solubility : Soluble in chloroform, DMSO, and methanol .

The biological activity of this compound is closely related to its ability to interact with the GABAergic system. Research indicates that compounds similar to GBL can influence GABA receptors, leading to various central nervous system effects. Specifically, studies show that GBL is converted into gamma-hydroxybutyric acid (GHB) in the body, which exhibits sedative and anesthetic properties .

Pharmacological Activities

The pharmacological profile of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone includes:

- Anti-inflammatory Effects : Some studies suggest that butyrolactones can modulate inflammatory pathways by inhibiting NF-κB activation. This has been demonstrated in various bioassays where related compounds showed significant anti-inflammatory activity in vivo .

- Cytotoxicity : Preliminary data indicate potential cytotoxic effects against cancer cell lines. For instance, related compounds have been tested for their ability to induce apoptosis in HeLa cells and other tumor models .

Case Studies and Research Findings

-

In Vivo Studies :

- A study involving the administration of GBL derivatives demonstrated a reduction in inflammatory markers in an adjuvant arthritis rat model. The compound's ability to inhibit the NF-κB pathway was highlighted as a key mechanism .

- Another study reported that GBL and its derivatives could enhance muscle relaxation and sedation in animal models without significant adverse effects on motor coordination .

-

Toxicology Profile :

- Toxicological assessments have shown that while GBL has relatively low acute toxicity (LD50 values ranging from 500 to 1800 mg/kg depending on the route and species), chronic exposure raises concerns regarding potential carcinogenic effects. However, extensive studies have not conclusively linked GBL or its derivatives to cancer in laboratory settings .

- The compound has been shown to undergo rapid metabolism in vivo, primarily converting into GHB. This metabolic pathway is crucial for understanding both its therapeutic effects and safety profile .

Data Summary

特性

IUPAC Name |

(3aR,6aS)-6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2/t6-,7+,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGRKHAVPBZSIH-KJFJCRTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(O2)C(=O)OC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@H]3[C@@H](O2)C(=O)OC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005764 | |

| Record name | 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85281-85-2 | |

| Record name | 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。